molecular formula C16H19NO2S B1222620 Teniloxazine CAS No. 62473-79-4

Teniloxazine

Cat. No.: B1222620
CAS No.: 62473-79-4
M. Wt: 289.4 g/mol
InChI Key: OILWWIVKIDXCIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teniloxazine involves several key steps:

Industrial Production Methods: Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in intermediates during synthesis.

    Substitution: Substitution reactions are common, especially in the formation of intermediates where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminium hydride is frequently used as a reducing agent.

    Substitution: Reagents such as chloroacetylchloride and ethyl chloroformate are used in substitution reactions.

Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process.

Scientific Research Applications

    Chemistry: As a norepinephrine reuptake inhibitor, Teniloxazine is used in research to study neurotransmitter pathways and their modulation.

    Biology: It is used to investigate the effects of norepinephrine on various biological processes, including mood regulation and cognitive function.

    Medicine: this compound is primarily used as an antidepressant.

    Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances noradrenergic neurotransmission, which is associated with improved mood and cognitive function. Additionally, this compound acts as an antagonist of the 5-HT2A receptor, which may contribute to its antidepressant effects .

Comparison with Similar Compounds

  • Bifemelane
  • Indeloxazine
  • Viloxazine

Comparison:

This compound’s unique combination of norepinephrine reuptake inhibition and 5-HT2A receptor antagonism distinguishes it from these similar compounds, offering a distinct pharmacological profile.

Biological Activity

Teniloxazine, also known as Lucelan or Metatone, is a compound primarily recognized for its antidepressant properties. It functions as a norepinephrine reuptake inhibitor and exhibits additional activity on serotonin and dopamine reuptake, contributing to its therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant research findings.

This compound's primary mechanism involves the inhibition of norepinephrine reuptake, which enhances norepinephrine levels in the brain. This neurotransmitter is crucial for mood regulation and cognitive functions. The compound also acts as a weak inhibitor of serotonin and dopamine reuptake, although its effect on these neurotransmitters is less pronounced compared to norepinephrine .

Additionally, this compound antagonizes the 5-HT2A receptor, which is associated with its antidepressant effects. This unique combination of actions distinguishes this compound from other antidepressants that primarily target serotonin pathways .

Clinical Applications

This compound is primarily utilized in treating major depressive disorders (MDD). Its profile suggests that it may be effective without the common side effects associated with traditional antidepressants, such as anticholinergic or sedative effects. Clinical evaluations have indicated that this compound does not significantly interact with cytochrome P450 enzymes, which are critical for drug metabolism. This characteristic makes it particularly advantageous in polypharmacy scenarios where patients are on multiple medications .

Efficacy in Depression

A review of clinical studies indicates that this compound has been effective in treating mild to moderate depression, particularly among elderly populations. For instance, a study highlighted its use in older adults where it demonstrated significant improvements in depressive symptoms without the typical risks associated with other treatments .

Comparative Studies

Comparative studies have shown that this compound's efficacy can be comparable to other newer-generation antidepressants. In one study, patients treated with this compound exhibited reductions in depression severity similar to those treated with standard SSRIs (Selective Serotonin Reuptake Inhibitors) .

Summary of Biological Activity

The following table summarizes the biological activities and mechanisms associated with this compound:

Activity Description
Norepinephrine Reuptake InhibitionEnhances norepinephrine levels, crucial for mood and cognition
Serotonin Reuptake InhibitionWeak inhibition; contributes to overall antidepressant effect
Dopamine Reuptake InhibitionWeak inhibition; less significant than norepinephrine
5-HT2A Receptor AntagonismEnhances mood-regulating neurotransmitter release
Cytochrome P450 InteractionMinimal interaction; advantageous for patients on multiple medications

Neuroprotective Properties

Emerging research suggests potential neuroprotective properties of this compound, indicating possible applications in conditions related to cerebrovascular insufficiency and cognitive decline. Studies are ongoing to explore these aspects further, focusing on its ability to protect neuronal health while managing depressive symptoms .

Properties

CAS No.

62473-79-4

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine

InChI

InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2

InChI Key

OILWWIVKIDXCIB-UHFFFAOYSA-N

SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3

Synonyms

sufoxazine
teniloxazine
Y 8894
Y-8894

Origin of Product

United States

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